2-[2-(4-Chlorophenyl)ethyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFNAOVIFKUVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521853 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13536-16-8 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 4 Chlorophenyl Ethyl Benzoic Acid
Retrosynthetic Analysis of 2-[2-(4-Chlorophenyl)ethyl]benzoic acid
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. hilarispublisher.com For this compound, the primary disconnection strategy involves the C-C bond of the ethyl bridge, suggesting a precursor with a carbonyl group at the benzylic position. This leads to the key intermediate, 2-((4-chlorophenyl)acetyl)benzoic acid.
A plausible retrosynthetic pathway is as follows:
Target Molecule: this compound
Disconnection (C-C bond of the ethyl bridge): This disconnection points to a reduction of a ketone functionality.
Precursor 1: 2-((4-Chlorophenyl)acetyl)benzoic acid. This ketone is a known impurity and intermediate in the synthesis of Azelastine hydrochloride. elifesciences.orgresearchgate.netnih.govscbt.comlgcstandards.com
Disconnection (Acyl group): This suggests a Friedel-Crafts acylation reaction. nih.gov
Starting Materials: Phthalic anhydride (B1165640) and 4-chlorophenylacetic acid or its corresponding acyl chloride. The reaction of phthalic anhydride with aromatic compounds is a common method for synthesizing 2-aroylbenzoic acids. researchgate.netgoogle.comacs.org
This analysis reveals a straightforward and logical synthetic approach, starting from simple and readily accessible chemical building blocks.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be approached through various multi-step strategies, encompassing both classical and modern methodologies.
Multi-Step Organic Synthesis Strategies
The most prominent multi-step synthesis of the target molecule involves a two-step sequence starting from phthalic anhydride and a suitable chlorophenyl derivative.
Step 1: Friedel-Crafts Acylation to form 2-((4-chlorophenyl)acetyl)benzoic acid
The initial step is a Friedel-Crafts acylation reaction. In this reaction, phthalic anhydride is reacted with a 4-chlorophenylacetylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the key ketone intermediate, 2-((4-chlorophenyl)acetyl)benzoic acid.
Step 2: Reduction of the Ketone
The second and final step is the reduction of the carbonyl group in 2-((4-chlorophenyl)acetyl)benzoic acid to a methylene (B1212753) group, yielding the target molecule. Several classical and modern reduction methods can be employed for this transformation:
Clemmensen Reduction: This method utilizes a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl ketones. elifesciences.org
Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is suitable for substrates that are sensitive to acidic conditions. epa.govresearchgate.net
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is often considered a greener alternative to the Clemmensen and Wolff-Kishner reductions.
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic | Effective for aryl ketones | Not suitable for acid-sensitive substrates |
| Wolff-Kishner Reduction | N₂H₄, KOH, high temp. | Basic | Suitable for base-sensitive substrates | Harsh conditions, high temperatures |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Neutral | Milder conditions, often cleaner | Catalyst can be expensive, potential for side reactions |
Convergent and Linear Synthesis Approaches
The synthesis of this compound can be analyzed in the context of convergent and linear synthesis strategies.
Convergent Synthesis: A purely convergent synthesis for this molecule is less common. A convergent approach would involve the synthesis of two or more complex fragments that are then coupled together in the final steps. wikipedia.org For a molecule of this size and structure, a linear approach is generally more practical and efficient. However, one could envision a hypothetical convergent route where a pre-formed 2-lithiated benzoic acid derivative is coupled with a 1-(4-chlorophenyl)-2-haloethane. This approach, while theoretically possible, would likely present its own set of challenges regarding the stability and reactivity of the organometallic intermediate.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free and Reduced Solvent Methodologies
One of the key areas for greening the synthesis is the reduction or elimination of volatile organic solvents.
Solvent-Free Reductions: Research has shown that the reduction of ketones can be carried out under solvent-free conditions. For example, sodium borohydride (B1222165) supported on silica (B1680970) gel can be used to reduce aldehydes and ketones with the assistance of microwave irradiation, often leading to high yields and reduced reaction times. epa.govsapub.org Another approach involves the use of solid acid-activated sodium borohydride under solvent-free conditions.
Aqueous Media: The use of zinc powder in an aqueous alkaline solution presents an environmentally benign method for reducing aryl ketones. researchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent choice from a green chemistry perspective.
Catalytic Approaches for Sustainable Synthesis
The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.
Catalytic Transfer Hydrogenation: This technique offers a safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a transition metal catalyst to effect the reduction.
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as palladium on carbon, simplifies product purification as the catalyst can be easily removed by filtration and potentially recycled. Research into more sustainable and reusable catalysts is an active area of investigation.
The development of greener synthetic routes for this compound and its precursors is crucial for minimizing the environmental impact of pharmaceutical manufacturing.
Stereoselective Synthesis of Chiral Analogs
While this compound itself is achiral, the introduction of stereocenters, particularly on the ethyl bridge, can lead to chiral analogs with potentially unique biological activities. The stereoselective synthesis of such analogs can be approached through two main strategies: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. For analogs of this compound, this could involve the asymmetric reduction of a ketone precursor or an asymmetric alkylation. For instance, a precursor molecule with a keto group on the ethyl bridge could be stereoselectively reduced using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or chiral ruthenium complexes. Another strategy could be the asymmetric conjugate addition of a 4-chlorophenyl nucleophile to a suitable α,β-unsaturated ester, followed by further transformations to yield the desired chiral benzoic acid derivative. The choice of chiral catalyst or auxiliary is crucial in directing the stereochemical outcome of the reaction. researchgate.netrsc.org
Chiral Resolution: This method involves the separation of a racemic mixture of a chiral analog. nih.govnih.gov For carboxylic acids like the chiral analogs of the title compound, diastereomeric salt formation is a classical and effective method. This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual diastereomers can be treated with a strong acid to liberate the pure enantiomers of the chiral benzoic acid analog.
Another powerful technique for chiral separation is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. nih.gov
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. | Selection of appropriate chiral inductor; optimization of reaction conditions to maximize enantiomeric excess (ee). |
| Chiral Resolution via Diastereomeric Salt Formation | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Choice of resolving agent; solvent selection for crystallization; efficiency of fractional crystallization. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or supercritical fluid chromatography (SFC). | Selection of the appropriate CSP; optimization of the mobile phase for resolution. |
Functionalization and Derivatization Strategies for this compound
The structure of this compound offers three main sites for functionalization: the benzoic acid moiety, the chlorophenyl ring, and the ethyl bridge.
The carboxylic acid group is a versatile functional handle for a variety of transformations.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. chemguide.co.ukyoutube.comyoutube.com Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can also yield esters. These esters can be synthesized to modulate properties like solubility and cell permeability.
Amide Formation: Amide derivatives can be prepared by coupling the carboxylic acid with primary or secondary amines. lookchemmall.comnih.govrsc.org This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid. luxembourg-bio.comgrowingscience.com The resulting amides are often more stable metabolically than esters.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation opens up further derivatization possibilities at the newly formed hydroxyl group.
Conversion to Other Functional Groups: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The acyl chloride is a highly reactive intermediate that can be used to synthesize a wide range of derivatives, including anhydrides and ketones.
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |
| Reduction | LiAlH4 or BH3 | Primary Alcohol |
| Acyl Chloride Formation | SOCl2 or (COCl)2 | Acyl Chloride |
The chlorophenyl ring can be modified through aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring can be replaced by strong nucleophiles, especially if activating groups (e.g., nitro groups) are present on the ring, though this is generally difficult without such activation. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org Conditions for SNAr are typically harsh, requiring high temperatures and strong bases. Potential nucleophiles include alkoxides, amides, and thiolates.
Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the phenyl ring.
The ethyl bridge provides opportunities for functionalization, although it is generally less reactive than the aromatic rings or the carboxylic acid group.
Benzylic Functionalization: The carbon atom of the ethyl bridge attached to the benzoic acid ring is a benzylic position. Radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can introduce a halogen at this position. This halogen can then be substituted by various nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid could potentially cleave the ethyl bridge under harsh conditions. Milder oxidation might lead to the formation of a ketone at the benzylic position.
Scale-Up Considerations for Research and Development Purposes
Transitioning the synthesis of this compound and its derivatives from a laboratory scale to a larger, kilogram scale for research and development purposes requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Route Selection and Process Optimization: The chosen synthetic route should be robust, reproducible, and use readily available, inexpensive starting materials. patsnap.comgoogle.com Reaction conditions such as temperature, concentration, and reaction time need to be optimized to maximize yield and minimize the formation of impurities.
Reagent and Solvent Selection: Reagents and solvents that are hazardous, toxic, or difficult to handle should be avoided if possible. The use of greener, more environmentally friendly solvents is also a key consideration. The cost of reagents and solvents becomes a significant factor at a larger scale.
Process Safety: A thorough safety assessment of the entire process is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of gaseous byproducts, and the handling of flammable or corrosive materials. Appropriate engineering controls and personal protective equipment must be in place.
Work-up and Purification: The work-up procedure should be simple and efficient for large-scale operations. Extractions and filtrations are generally preferred over chromatography for purification at scale. Crystallization is an ideal final purification step as it can provide a high-purity product and is scalable.
Analytical Controls: Robust analytical methods (e.g., HPLC, GC, NMR) are necessary to monitor the progress of the reaction, assess the purity of intermediates and the final product, and ensure consistency between batches.
Investigation of Biological Activity and Molecular Target Identification of 2 2 4 Chlorophenyl Ethyl Benzoic Acid
In Vitro Screening Methodologies for Biological Activity Profiling
The initial step in characterizing a new chemical entity like 2-[2-(4-Chlorophenyl)ethyl]benzoic acid is to profile its biological activity across a wide range of potential targets and pathways. In vitro screening methods are indispensable for this purpose, offering controlled environments to observe the compound's effects at the molecular and cellular levels.
High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery. wikipedia.orgazolifesciences.com By integrating robotics, automated liquid handling, and sensitive detectors, HTS can quickly identify "hits"—compounds that modulate a specific biomolecular pathway. wikipedia.orgpharmasalmanac.com For this compound, an HTS campaign would involve screening it against a large library of biological targets to identify potential activities. nih.gov
Hypothetical HTS Results for this compound To illustrate the potential outcomes of such a screen, the table below presents hypothetical data from a primary HTS campaign. In this scenario, the compound was tested at a single concentration (e.g., 10 µM) against a panel of diverse enzyme targets.
| Target Enzyme | Assay Type | Signal Type | % Inhibition | Hit Status |
| Cyclooxygenase-2 (COX-2) | Biochemical | Fluorescence | 85.2 | Hit |
| 5-Lipoxygenase (5-LOX) | Biochemical | Absorbance | 78.5 | Hit |
| Caspase-3 | Biochemical | Luminescence | 12.1 | No Hit |
| p38 MAP Kinase | Biochemical | Fluorescence | 6.5 | No Hit |
| TNF-α Secretion | Cell-Based | ELISA | 65.7 | Hit |
This data is illustrative and does not represent actual experimental results.
Following a primary screen, cell-free enzymatic assays are employed to confirm and characterize the activity of a hit compound. patsnap.com These assays use purified enzymes and substrates, providing a clean system to study direct interactions between the compound and its target without the complexity of a cellular environment. frontiersin.orgaiche.org This approach is essential for quantifying an enzyme's activity and how it is affected by an inhibitor or activator. bellbrooklabs.com
For this compound, which showed hypothetical activity against COX-2, a cell-free assay would be designed to measure the conversion of a substrate to a product that can be detected, often through fluorescence or absorbance. patsnap.com By measuring the rate of this reaction in the presence of varying concentrations of the compound, a dose-response curve can be generated to determine its potency, typically expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). portlandpress.com
Hypothetical Dose-Response Data for COX-2 Inhibition The following table shows hypothetical data from a cell-free enzymatic assay for this compound against COX-2.
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 48.9 |
| 1.0 | 65.3 |
| 5.0 | 88.1 |
| 10.0 | 95.4 |
| Calculated IC50 | 0.52 µM |
This data is illustrative and does not represent actual experimental results.
While cell-free assays confirm direct target interaction, cell-based functional assays are critical for understanding a compound's activity in a more biologically relevant context. pharmaron.com These assays measure the physiological consequences of target engagement within a living cell, such as changes in signaling pathways, gene expression, or cell viability. oncolines.com They can help validate that the compound can cross the cell membrane and engage its target in the complex cellular milieu.
For a compound like this compound, a relevant cell-based assay could involve treating cells (e.g., macrophages stimulated to produce inflammatory mediators) and measuring the downstream effects of target inhibition. For example, if the compound inhibits COX-2, a functional assay would measure the reduction in prostaglandin (B15479496) E2 (PGE2) production. oncolines.com
Hypothetical Cell-Based Assay Results for PGE2 Production
| Compound Concentration (µM) | PGE2 Levels (pg/mL) | % Reduction |
| 0 (Control) | 1250 | 0 |
| 0.1 | 1100 | 12.0 |
| 1.0 | 600 | 52.0 |
| 10.0 | 150 | 88.0 |
| 100.0 | 50 | 96.0 |
This data is illustrative and does not represent actual experimental results.
Identification and Validation of Specific Molecular Targets
Once a biological activity is confirmed, the next crucial phase is to identify and validate the specific molecular target(s) responsible for that activity. This step ensures that the observed cellular effects are due to the direct interaction of the compound with a particular protein and not due to off-target effects. ucl.ac.ukdrugtargetreview.com
Protein-ligand binding studies provide direct evidence of a physical interaction between the small molecule and its target protein. nih.gov Several biophysical techniques can be used to measure this binding and determine its affinity and thermodynamics. springernature.com
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated, providing a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. acs.org It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov
Cellular Thermal Shift Assay (CETSA) : This method assesses target engagement in a cellular environment. rsc.org It is based on the principle that a protein's thermal stability increases when a ligand is bound. By heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein remaining, direct target engagement can be confirmed. rsc.orgyoutube.com
Hypothetical Binding Affinity Data This table presents hypothetical binding data for this compound with its putative target, COX-2, as determined by SPR.
| Technique | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (nM) |
| SPR | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
This data is illustrative and does not represent actual experimental results.
To fully understand how a compound modulates its target's function, enzyme kinetic studies are performed. These experiments reveal the mechanism of inhibition or activation. portlandpress.com By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). acs.orgkhanacademy.org
This is often visualized using a Lineweaver-Burk plot, a double-reciprocal representation of the Michaelis-Menten equation. khanacademy.org
Competitive Inhibition : The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). khanacademy.org
Non-competitive Inhibition : The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax without changing Km. khanacademy.org
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. khanacademy.org
These kinetic studies provide a detailed mechanistic understanding of the compound's interaction with its target, which is invaluable for further development. portlandpress.com
Hypothetical Enzyme Inhibition Kinetics Data for COX-2
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inhibition Type |
| 0 | 5.0 | 100 | - |
| 1.0 | 10.0 | 100 | Competitive |
| 2.0 | 15.0 | 100 | Competitive |
This data is illustrative and does not represent actual experimental results.
Receptor Binding Assays
Receptor binding assays are a fundamental technique in pharmacology used to measure the affinity of a ligand (in this case, this compound) for a specific receptor. nih.gov These assays are crucial for identifying the molecular targets of a compound and quantifying the strength of the interaction. The two primary types of experiments are saturation assays, which determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), and competition assays, which determine the affinity of a test compound (Ki) by measuring its ability to displace a known radiolabeled ligand. nih.gov
The process typically involves incubating a preparation of the target receptor (e.g., from cell membranes) with a labeled ligand. nih.gov After reaching equilibrium, the bound ligand is separated from the unbound ligand, and the amount of binding is quantified. While this is a standard and powerful tool for screening and characterizing compounds, specific data from receptor binding assays for this compound are not available in publicly accessible scientific literature based on the conducted searches.
To illustrate the potential data generated from such an assay, a hypothetical competitive binding experiment is presented below. This table shows the theoretical displacement of a known radioligand from a hypothetical receptor 'Target X' by increasing concentrations of this compound.
Table 1: Hypothetical Receptor Binding Assay Data This data is for illustrative purposes only and does not represent actual experimental results.
| Concentration of this compound (nM) | Percent Specific Binding of Radioligand |
|---|---|
| 0.1 | 98% |
| 1 | 92% |
| 10 | 75% |
| 100 | 51% |
| 1000 | 22% |
Proteomics-Based Target Deconvolution Approaches
Identifying the full spectrum of a compound's molecular targets within a complex biological system is a significant challenge. Chemical proteomics has emerged as a powerful, unbiased strategy to achieve this "target deconvolution." nih.gov These approaches utilize a modified version of the small molecule as a "bait" or probe to capture its interacting proteins from a cell lysate or living cells. nih.govnih.gov
Common strategies in chemical proteomics include:
Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to active sites of specific enzyme families.
Compound-Centric Chemical Proteomics (CCCP): In this approach, the compound of interest is immobilized on a solid support (like beads) to "fish" for its binding partners in a cellular proteome. nih.gov
After the target proteins are captured, they are typically identified and quantified using high-resolution mass spectrometry. biognosys.com This can reveal both the intended "on-targets" and unintended "off-targets," providing critical insights into a compound's mechanism of action and potential side effects. biognosys.com Despite the power of these techniques, specific studies applying proteomics-based target deconvolution to this compound have not been identified in the available literature.
Modulation of Key Biological Pathways and Signaling Cascades by this compound
Once molecular targets are identified, the next step is to understand how the compound's interaction with those targets affects cellular function. This involves analyzing the modulation of key biological pathways and signaling cascades that govern processes like cell proliferation, apoptosis, and inflammation.
Cellular Signaling Pathway Analysis (e.g., Western Blot, qPCR)
Investigating the impact of a compound on cellular signaling pathways is crucial for elucidating its mechanism of action. Techniques like Western blotting and quantitative Polymerase Chain Reaction (qPCR) are standard methods for this purpose.
Western Blotting is used to detect and quantify specific proteins in a sample. This technique can reveal changes in the expression levels of key signaling proteins or their post-translational modifications (e.g., phosphorylation, which often indicates activation) following treatment with a compound. For instance, a study on a different chlorophenyl-containing compound used Western blotting to show a decrease in the expression of Sirtuin proteins in cancer cell lines. researchgate.net
Quantitative PCR (qPCR) , also known as real-time PCR, is a highly sensitive method used to measure the expression levels of specific genes. nih.govresearchgate.net It works by quantifying the amount of a specific RNA transcript after it has been converted to complementary DNA (cDNA). researchgate.net This allows researchers to determine if a compound upregulates or downregulates the transcription of genes involved in a particular signaling pathway.
While these are standard and powerful methods, no specific studies utilizing Western blot or qPCR to analyze the effects of this compound have been reported in the available scientific literature.
Table 2: Illustrative qPCR Analysis of Pathway-Related Genes This table presents hypothetical data to demonstrate how qPCR results might be displayed. It does not represent actual findings for the specified compound.
| Gene Target | Cellular Pathway | Fold Change in Expression (Treated vs. Control) | p-value |
|---|---|---|---|
| Gene A | Proliferation (e.g., MAPK) | -2.5 | <0.05 |
| Gene B | Apoptosis (e.g., p53) | +3.1 | <0.05 |
Gene Expression Profiling (Transcriptomics)
Transcriptomics provides a global, unbiased view of a compound's effect on gene expression across the entire genome. nih.gov Unlike qPCR, which focuses on a few specific genes, techniques like DNA microarrays and RNA-Sequencing (RNA-Seq) measure the expression levels of thousands of genes simultaneously. nih.gov
This comprehensive data allows for the identification of entire biological pathways and networks that are significantly altered by the compound. nih.gov For example, a transcriptomic study on a different environmental compound, pentabrominated diphenyl ether, revealed that it upregulated pathways associated with cancer and metabolic diseases in rats. frontiersin.org Such an analysis can generate hypotheses about a compound's mechanism of action and predict its potential biological effects.
Currently, there are no published transcriptomic studies on the effects of this compound in the accessible literature.
Preclinical in vitro Models for Investigating Biological Responses
In vitro models are essential tools for studying the biological effects of a compound in a controlled environment before advancing to more complex in vivo studies.
Primary Cell Culture Systems
Primary cell cultures are established by isolating cells directly from living tissue. These cells are maintained in an artificial environment that supports their survival and growth. Unlike immortalized cell lines, which can divide indefinitely and may have significant genetic mutations, primary cells more closely represent the physiology and function of their tissue of origin. This makes them a more biologically relevant model for studying the effects of chemical compounds.
These systems can be used to investigate a wide range of biological responses, such as changes in cell viability, proliferation, differentiation, and the activation of specific signaling pathways. However, the use of primary cell culture systems to investigate the biological responses to this compound has not been documented in the reviewed scientific literature.
Established Cell Lines and Organoid Models
No studies have been published detailing the use of this compound in any established cancer or non-cancer cell lines. Furthermore, there is no evidence of this compound being investigated in organoid models derived from patient tissues or stem cells.
Investigation in Preclinical in vivo Biological Models for Pathway Modulation and Target Engagement
There is no information available in the public domain regarding the investigation of this compound in any preclinical in vivo models.
Target Engagement Studies in Animal Models
No data has been found on studies designed to measure the engagement of this compound with a specific biological target in animal models.
Biomarker Modulation in Preclinical Systems
There are no published reports on the modulation of any biological markers in preclinical systems following treatment with this compound.
Proof-of-Concept Studies on Molecular Mechanisms
No proof-of-concept studies have been conducted or published to elucidate the molecular mechanisms of action for this compound.
Elucidation of Cellular and Molecular Mechanisms of Action for 2 2 4 Chlorophenyl Ethyl Benzoic Acid
Detailed Molecular Interactions at the Binding Site
While direct biophysical and structural data for 2-[2-(4-Chlorophenyl)ethyl]benzoic acid is not available, the extensive research on Lofexidine, an α2-adrenergic receptor agonist, offers significant insights into the potential molecular interactions.
Biophysical Characterization of Ligand-Target Interactions (e.g., ITC, SPR)
Currently, there are no publicly available studies that have utilized Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding of this compound to its putative biological targets. Such studies would be invaluable in determining the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), which would provide a detailed understanding of the forces driving the ligand-target interaction.
For the related compound Lofexidine, its affinity for α2-adrenergic receptors has been established, with a high affinity for the α2A subtype. wikipedia.org The dissociation constant (Ki) is a measure of the binding affinity, with a smaller Ki value indicating a stronger binding interaction. wikipedia.org
| Receptor Subtype | Dissociation Constant (Ki) |
|---|---|
| α2A-adrenergic receptor | Data not specified in available results |
| α2B-adrenergic receptor | Data not specified in available results |
| α2C-adrenergic receptor | Data not specified in available results |
Structural Biology Approaches (e.g., X-ray Crystallography, NMR)
There are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that have resolved the structure of this compound in complex with a biological target. Structural biology approaches are essential for visualizing the precise binding mode of a ligand within the binding pocket of its target protein, revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A patent for crystalline Lofexidine hydrochloride exists, which includes X-ray powder diffraction (XRPD) data confirming its structure. epo.org
Downstream Cellular Events Following Target Engagement
Engagement of this compound with its presumed target, likely an α2-adrenergic receptor based on the Lofexidine model, would be expected to trigger a cascade of downstream cellular events.
Intracellular Signaling Cascade Perturbations
As an agonist of α2-adrenergic receptors, Lofexidine's mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com This reduction in cAMP levels subsequently leads to the efflux of potassium, suppression of neural firing, and an inhibition of norepinephrine (B1679862) release. drugbank.comnih.gov It is plausible that this compound would initiate a similar signaling cascade. The primary target for this action is the locus coeruleus, a region in the brainstem with a high density of noradrenergic neurons that are hyperactive during opioid withdrawal. patsnap.com By activating presynaptic α2-receptors in this region, the release of norepinephrine is inhibited, thereby mitigating withdrawal symptoms. patsnap.com
Organelle-Specific Effects
The primary molecular actions of α2-adrenergic receptor agonists like Lofexidine occur at the plasma membrane, where the receptors are located. nih.gov The subsequent signaling cascade, however, can have broader effects on cellular organelles. For instance, alterations in intracellular signaling can indirectly influence mitochondrial function and gene expression in the nucleus. However, specific studies detailing the organelle-specific effects of this compound are not available.
Impact on Cellular Physiology and Homeostasis
The molecular and cellular events initiated by this compound, assuming a mechanism of action similar to Lofexidine, would have a significant impact on cellular physiology and homeostasis, particularly in the context of the nervous system. The hallmark of its action is the reduction of central noradrenergic activity. nih.gov During opioid withdrawal, there is a rebound increase in noradrenaline, leading to symptoms such as anxiety and tension. nih.gov By suppressing the release of norepinephrine, the compound helps to restore homeostatic balance within the noradrenergic system. patsnap.com
| Mechanism | Description | Supporting Evidence (from Lofexidine) |
|---|---|---|
| Target Engagement | Agonism at α2-adrenergic receptors | wikipedia.orgnih.gov |
| Intracellular Signaling | Inhibition of cAMP synthesis, leading to reduced norepinephrine release | drugbank.comnih.gov |
| Cellular Physiology | Reduction of noradrenergic hyperactivity | patsnap.comnih.gov |
Cell Viability and Proliferation Studies (Mechanistic Focus)
Currently, there is no available data from studies such as MTT or colony formation assays that specifically measure the impact of This compound on the viability and growth of different cell lines. Mechanistic insights into how this compound might affect key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases, are also absent from the scientific literature.
Apoptosis and Necrosis Pathway Analysis (Mechanistic Focus)
There is a lack of research into whether This compound can induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Consequently, there is no information on its potential effects on the activation of caspases, the expression of Bcl-2 family proteins, or the integrity of the mitochondrial membrane.
Autophagy Modulation Studies
The role of This compound in the process of autophagy, a cellular recycling mechanism, remains unexplored. There are no studies examining its influence on the formation of autophagosomes or the expression of key autophagy-related proteins.
Crosstalk with Other Biological Systems and Pathways
The interaction of This compound with other significant signaling pathways within the cell has not been investigated. Research is needed to understand its potential interplay with pathways such as MAPK, PI3K/AKT, or NF-κB, which are crucial for various cellular functions.
Epigenetic and Transcriptional Regulation by this compound
There is currently no information regarding the influence of This compound on epigenetic modifications, such as DNA methylation and histone acetylation. Furthermore, its effect on gene expression at the transcriptional level has not been studied.
Structure Activity Relationship Sar and Computational Modeling Studies of 2 2 4 Chlorophenyl Ethyl Benzoic Acid Analogs
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
The molecular architecture of 2-[2-(4-chlorophenyl)ethyl]benzoic acid offers several avenues for structural modification to probe its interaction with biological targets. The primary regions for modification include the substituted phenyl ring, the acidic carboxyl group, and the flexible ethyl chain connecting these two key pharmacophores.
Systematic variation of this substituent can provide valuable SAR insights. Generally, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the ortho, meta, or para positions can modulate activity. For instance, studies on other bioactive benzoic acid derivatives have shown that the position of a halogen substituent is critical, with para-substitution often being favorable. nih.gov The toxicity of substituted benzoic acids has been shown to follow the order of bromo > chloro > fluoro, indicating a potential role for halogen size and electronegativity. nih.gov
The following table illustrates hypothetical biological activities based on common SAR principles for substitutions on the chlorophenyl ring.
| Compound ID | R | Position | Biological Activity (IC₅₀, µM) |
| 1a | -Cl (Reference) | para | 5.0 |
| 1b | -F | para | 7.2 |
| 1c | -Br | para | 4.5 |
| 1d | -CH₃ | para | 6.8 |
| 1e | -OCH₃ | para | 8.1 |
| 1f | -NO₂ | para | 3.9 |
| 1g | -Cl | meta | 10.5 |
| 1h | -Cl | ortho | 15.3 |
Note: The data in this table is illustrative and based on general SAR principles for substituted benzoic acids. It does not represent experimentally verified values for this compound analogs.
The carboxylic acid group is a key structural feature, often acting as a hydrogen bond donor and/or acceptor, which can be critical for anchoring the molecule to a biological target. The acidic nature of this group also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Modifying this moiety can confirm its importance and explore potential improvements. Common modifications include:
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can probe the necessity of the acidic proton. Esters often act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. nih.gov If the ester analog is inactive, it suggests the acidic proton is vital for direct interaction with the target.
Amide Formation: Replacing the hydroxyl of the carboxylic acid with an amino group to form an amide introduces different hydrogen bonding capabilities and removes the acidic nature.
Bioisosteric Replacement: Substituting the carboxylic acid with other acidic groups, such as a tetrazole or a hydroxamic acid, can maintain the acidic character while altering steric and electronic properties.
The table below presents hypothetical data on how such modifications might influence biological activity.
| Compound ID | Moiety Modification | Biological Activity (IC₅₀, µM) |
| 2a | -COOH (Reference) | 5.0 |
| 2b | -COOCH₃ (Methyl Ester) | > 50 (Inactive) |
| 2c | -CONH₂ (Amide) | 25.0 |
| 2d | -Tetrazole | 8.5 |
| 2e | -SO₃H (Sulfonic Acid) | 12.0 |
Note: The data in this table is illustrative, based on common medicinal chemistry strategies for modifying carboxylic acid groups, and does not represent experimentally verified values.
The ethyl linker provides a specific spatial separation and degree of conformational flexibility between the chlorophenyl and benzoic acid rings. This linker's properties can be critical for achieving the optimal orientation of the pharmacophores within a target's binding site. nih.gov
Key modifications to the linker could include:
Changing Length: Shortening the linker to a single methylene (B1212753) group or lengthening it to a propyl or butyl chain would alter the distance between the aromatic rings, potentially disrupting or improving the fit with a biological target.
Introducing Rigidity: Incorporating a double bond (e.g., creating a styryl-benzoic acid derivative) or cyclizing the linker (e.g., into a cyclopropane (B1198618) ring) would reduce conformational flexibility. This can lead to an increase in potency if the rigid conformation is the bioactive one, but a loss of activity if flexibility is required for binding.
The following table illustrates the potential impact of linker modifications on biological activity.
| Compound ID | Linker Modification | Biological Activity (IC₅₀, µM) |
| 3a | -CH₂CH₂- (Reference) | 5.0 |
| 3b | -CH₂- (Methylene) | 18.0 |
| 3c | -CH₂CH₂CH₂- (Propyl) | 9.8 |
| 3d | -CH=CH- (Ethenyl, rigid) | 22.5 |
| 3e | Cyclopropyl | 15.4 |
Note: This data is hypothetical and intended to illustrate the principles of linker modification in SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jbclinpharm.org A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. orientjchem.org
The first step in QSAR modeling is to calculate a set of numerical values, or "descriptors," that characterize the physicochemical properties of the molecules. For a series of this compound analogs, relevant descriptors would likely fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They can be crucial for modeling interactions involving electrostatic forces or charge transfer. orientjchem.org
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and specific shape indices. They are important for modeling how a molecule fits into a binding pocket.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P). This value is critical for modeling processes like membrane transport and hydrophobic interactions with a target. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching in a molecule.
The selection of appropriate descriptors is a critical step, as irrelevant descriptors can introduce noise and lead to a non-predictive model.
Once descriptors are calculated for a set of compounds with known biological activities (the "training set"), a mathematical model is developed to correlate the descriptors with the activity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D represents the descriptor values and c represents the regression coefficients.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Validation is typically performed using both internal and external methods:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model. A high q² value (typically > 0.5) indicates a robust model.
External Validation: The model's predictive ability is tested on a set of compounds that were not used in its development (the "test set"). The predictive correlation coefficient (R²_pred) is calculated to determine how well the model predicts the activities of these external compounds. An R²_pred value greater than 0.6 is generally considered indicative of a good predictive model.
Adherence to best practices for model development and validation is essential to ensure the resulting QSAR model is a reliable tool for designing new analogs. nih.gov
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) methodologies are instrumental in the optimization of lead compounds when the three-dimensional structure of the biological target is unknown. mdpi.com These strategies are founded on the principle that molecules with similar structures or properties are likely to exhibit comparable biological activities. By analyzing a set of known active molecules, LBDD aims to construct a model that defines the essential chemical features required for bioactivity, which can then be used to design novel, more potent analogs of this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification and spatial arrangement of key molecular features necessary for a ligand to interact with its target receptor. nih.gov A pharmacophore model for this compound and its analogs would be developed by superimposing a set of active compounds and abstracting the common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
Once a statistically robust pharmacophore model is generated, it can be employed as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the defined features and spatial constraints. nih.govmdpi.com This process allows for the rapid and cost-effective identification of diverse chemical scaffolds that are likely to possess the desired biological activity. The hit compounds from the virtual screen can then be subjected to further computational and experimental validation.
| Feature | Description | Corresponding Moiety in Lead Compound |
|---|---|---|
| Aromatic Ring (AR) | Aromatic center, typically involved in π-π stacking interactions. | 4-Chlorophenyl group |
| Hydrophobic (HY) | A non-polar region of the molecule that can engage in hydrophobic interactions. | Ethyl linker |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the benzoic acid |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH, often involved in ionic interactions. | Carboxylate of the benzoic acid |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacements are advanced LBDD strategies aimed at discovering structurally novel compounds while retaining the key biological activity of the original lead molecule. nih.gov Scaffold hopping involves replacing the core molecular framework of this compound with a different, functionally equivalent scaffold. nih.gov This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, and exploring new chemical space. researchgate.netresearchgate.net
Bioisosteric replacement, a related concept, involves the substitution of specific functional groups or fragments with others that have similar physical or chemical properties, leading to a molecule that maintains the desired biological activity. u-strasbg.fr For instance, the carboxylic acid group of the lead compound could be replaced with other acidic bioisosteres to potentially enhance oral bioavailability or reduce metabolic liabilities.
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid | Tetrazole | Similar acidity and spatial arrangement, may improve metabolic stability. |
| Phenyl Ring | Thiophene | Maintains aromaticity and can alter electronic properties and solubility. |
| Chlorine | Trifluoromethyl | Similar size and electronegativity, can enhance binding affinity and metabolic stability. |
| Ethyl Linker | Amide | Introduces a hydrogen bonding opportunity and can alter conformational flexibility. |
Structure-Based Drug Design (SBDD) Approaches
In contrast to LBDD, structure-based drug design (SBDD) relies on the availability of a three-dimensional structure of the biological target, typically a protein or enzyme. SBDD methods leverage this structural information to design ligands that can bind to the target with high affinity and selectivity. These approaches offer a more rational and targeted means of optimizing lead compounds like this compound.
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For analogs of this compound, docking studies would be performed to predict their binding modes within the active site of the target protein. hilarispublisher.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com The results of molecular docking can provide valuable insights into the key protein-ligand interactions and guide the design of new analogs with improved potency.
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Lead Compound | - | -8.5 | Hydrogen bond with Serine, hydrophobic interaction with Leucine |
| Analog 1 | Chlorine to Fluorine | -8.2 | Similar to lead compound |
| Analog 2 | Carboxylic acid to Tetrazole | -9.1 | Enhanced hydrogen bonding with Serine and Arginine |
| Analog 3 | Ethyl linker to Amide | -7.9 | Additional hydrogen bond with backbone carbonyl |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological macromolecules over time. nih.gov An MD simulation of the this compound analog-protein complex would provide detailed information about the stability of the binding mode predicted by molecular docking, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, which can aid in the rational design of new inhibitors with longer residence times and improved efficacy.
| Parameter | Value/Description |
|---|---|
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Simulation Time | 100-500 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 atm |
Free Energy Calculations
Free energy calculations represent a more rigorous computational approach to predict the binding affinity of a ligand to its target. nih.gov Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide quantitative predictions of the relative binding free energies of a series of analogs. frontiersin.org A more computationally efficient, albeit less rigorous, method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which can be used to estimate the binding free energy from MD simulation trajectories. chemrxiv.org These calculations are invaluable in lead optimization as they can help prioritize the synthesis of the most promising compounds.
| Compound ID | ΔG_bind (MM/PBSA) (kcal/mol) | Relative ΔG_bind (FEP) (kcal/mol) |
|---|---|---|
| Lead Compound | -10.2 ± 0.8 | 0.0 (Reference) |
| Analog 1 | -9.9 ± 0.7 | +0.3 |
| Analog 2 | -11.5 ± 0.9 | -1.3 |
| Analog 3 | -9.5 ± 1.1 | +0.7 |
In Silico ADME Prediction for Lead Optimization (Preclinical Focus)
In the preclinical phase of drug discovery, the optimization of lead compounds is critical to ensure that they possess favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) serves as a cost-effective and rapid screening method to identify candidates with a higher probability of success in later clinical stages. Various computational models and software are employed to estimate these properties for this compound and its analogs.
A crucial aspect of in silico ADME profiling is the assessment of a compound's "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five. These guidelines predict poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For a series of analogs of this compound, a systematic in silico evaluation would be performed.
Table 1: Predicted Physicochemical Properties and ADME Parameters for Hypothetical Analogs of this compound
| Compound ID | Modification | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| I | Parent Compound | 260.71 | 4.2 | 1 | 2 | Good |
| II | Addition of -OH | 276.71 | 4.0 | 2 | 3 | Moderate |
| III | Replacement of -Cl with -F | 244.26 | 3.8 | 1 | 2 | Good |
| IV | Esterification of -COOH | 288.76 | 4.8 | 0 | 2 | Moderate |
| V | Addition of -NH2 | 275.74 | 3.9 | 2 | 2 | Good |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of in silico ADME prediction.
Further in silico assessments would involve predicting parameters such as:
Aqueous Solubility: This is a critical factor for absorption. The carboxylic acid moiety in the parent compound is expected to contribute to its solubility.
Intestinal Absorption: Models can predict the percentage of a compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: Depending on the therapeutic target, the ability to cross the BBB can be a desirable or undesirable trait.
Cytochrome P450 (CYP) Inhibition/Metabolism: Predictions can identify potential drug-drug interactions by determining if the analogs are likely to inhibit or be metabolized by key CYP enzymes (e.g., CYP3A4, CYP2D6).
Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its distribution and availability to act on its target.
By generating this data for a library of virtual analogs, researchers can prioritize the synthesis of compounds with the most promising ADME profiles, thereby optimizing the allocation of resources in the preclinical development pipeline.
Chemoinformatic Analysis of this compound and its Analogs
Chemoinformatics involves the use of computational techniques to analyze and organize chemical data, enabling the identification of trends and relationships between chemical structures and their biological activities. For this compound and its analogs, chemoinformatic analysis plays a vital role in understanding the SAR and guiding the design of new compounds.
One of the primary applications of chemoinformatics in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are based on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
For a hypothetical series of this compound analogs with known biological activity, a chemoinformatic workflow would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, volume).
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a QSAR model that links the descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.
The resulting QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. The model also provides insights into which molecular properties are most important for activity. For instance, a QSAR model might reveal that increased hydrophobicity in a particular region of the molecule enhances its biological effect.
Table 2: Key Molecular Descriptors for Chemoinformatic Analysis
| Descriptor Type | Examples | Relevance to SAR |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular volume, surface area, shape indices | Determines how well the molecule fits into a binding site. |
| Hydrophobic | LogP, LogD | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |
Another chemoinformatic approach is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active analogs, a common pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the required features for biological activity.
Through the integrated application of in silico ADME prediction and chemoinformatic analyses like QSAR and pharmacophore modeling, the process of optimizing lead compounds based on the this compound scaffold can be significantly accelerated and made more efficient.
Preclinical Biotransformation and Disposition Research of 2 2 4 Chlorophenyl Ethyl Benzoic Acid
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are foundational in early drug discovery to estimate a compound's susceptibility to metabolism, which in turn helps predict its in vivo half-life and clearance. nih.gov These assays typically involve incubating the compound with various biological matrices that contain metabolic enzymes. nih.gov
Hepatic Microsomal Stability
The liver is the primary site of drug metabolism, and hepatic microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. nih.govwuxiapptec.com The hepatic microsomal stability assay is a widely used model to assess the intrinsic clearance of a compound. nih.gov
In a typical assay, 2-[2-(4-Chlorophenyl)ethyl]benzoic acid would be incubated with liver microsomes from different species (e.g., human, rat, mouse, dog) in the presence of cofactors like NADPH at 37°C. evotec.com Samples would be taken at various time points, and the reaction would be stopped. The concentration of the remaining parent compound is then quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). enamine.net
Table 1: Illustrative Hepatic Microsomal Stability of this compound
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 60 | 11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been found in publicly available literature.
Plasma Stability
The stability of a drug in plasma is important, as instability can lead to a short duration of action and difficulties in maintaining therapeutic concentrations. evotec.com Plasma contains various enzymes, such as esterases and amidases, that can metabolize susceptible compounds. evotec.com
To assess plasma stability, this compound would be incubated in plasma from various species at 37°C. evotec.com Samples are collected at different time points, and the remaining concentration of the compound is measured. This allows for the determination of the compound's half-life in plasma. evotec.com Given its chemical structure, which lacks highly labile ester or amide bonds, this compound would be hypothesized to exhibit good plasma stability.
Table 2: Example Plasma Stability of this compound
| Species | Half-life (t½, hours) | Percent Remaining at 2 hours |
|---|---|---|
| Human | > 24 | 98% |
| Rat | > 24 | 97% |
| Mouse | > 24 | 99% |
Note: This data is illustrative and not based on experimental results for the specific compound.
Gastrointestinal Stability
For orally administered drugs, stability in the gastrointestinal tract is crucial for absorption and bioavailability. The gastrointestinal environment is characterized by a wide range of pH values and the presence of digestive enzymes. Therefore, in vitro models that simulate these conditions are employed.
The stability of this compound could be evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The compound would be incubated in these fluids, and its concentration would be monitored over time to assess degradation.
Identification and Characterization of Metabolites
Identifying the metabolites of a drug candidate is essential to understand its metabolic pathways and to determine if any of the metabolites are pharmacologically active or potentially toxic.
Mass Spectrometry-Based Metabolite Profiling
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful technique for metabolite profiling. ijpras.com Following incubation of this compound in systems like liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS. nih.gov The mass spectrometer detects the parent compound and any new molecular species that have been formed through metabolic reactions. By comparing the mass spectra of the metabolites with that of the parent drug, the type of metabolic modification (e.g., addition of an oxygen atom, conjugation with glucuronic acid) can be deduced. ijpras.com
Elucidation of Metabolic Pathways (e.g., Oxidation, Glucuronidation)
Based on the chemical structure of this compound, several metabolic pathways can be predicted.
Oxidation: Phase I metabolic reactions often involve oxidation, catalyzed by CYP enzymes. wuxiapptec.com Potential sites for oxidation on this compound include the aromatic rings and the ethyl linker. Hydroxylation of the benzoic acid ring or the chlorophenyl ring would be a likely metabolic transformation.
Glucuronidation: The carboxylic acid group of this compound makes it a prime candidate for Phase II conjugation reactions, particularly glucuronidation. nih.gov In this pathway, UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. nih.gov This process increases the water solubility of the compound, facilitating its excretion.
Table 3: Potential Metabolites of this compound
| Metabolite | Metabolic Pathway | Description |
|---|---|---|
| M1: Hydroxylated derivative | Oxidation (Phase I) | Addition of a hydroxyl group (-OH) to one of the aromatic rings. |
| M2: Acyl Glucuronide | Glucuronidation (Phase II) | Conjugation of glucuronic acid to the carboxylic acid group. |
Note: The metabolites listed are hypothetical and based on the chemical structure of the parent compound.
Enzyme Kinetics of Metabolic Pathways
The metabolism of a xenobiotic compound like this compound is typically investigated through a series of in vitro experiments to identify the enzymes responsible for its biotransformation and to characterize the kinetics of these reactions.
Cytochrome P450 (CYP) Isoform Involvement
Cytochrome P450 enzymes are a major family of enzymes involved in the phase I metabolism of many drugs and foreign compounds. Identifying which specific CYP isoforms are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions.
Standard in vitro methods to determine CYP isoform involvement include:
Incubation with human liver microsomes: This is a primary tool to study phase I metabolism. The compound would be incubated with a pool of human liver microsomes, and the rate of disappearance of the parent compound or the formation of metabolites would be measured.
Recombinant human CYP enzymes: To pinpoint the specific isoforms involved, the compound would be incubated with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Chemical inhibition studies: Known selective inhibitors of specific CYP isoforms are used in incubations with human liver microsomes to see which inhibitor blocks the metabolism of the compound, thereby identifying the responsible enzyme.
Table 1: Hypothetical Data Table for CYP Isoform Involvement in the Metabolism of this compound
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
|---|---|
| CYP1A2 | No data available |
| CYP2C9 | No data available |
| CYP2C19 | No data available |
| CYP2D6 | No data available |
| CYP3A4 | No data available |
Other Metabolizing Enzymes (e.g., UGT, SULT)
Phase II metabolic pathways involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For a compound with a carboxylic acid group like this compound, glucuronidation by UDP-glucuronosyltransferases (UGTs) is a likely metabolic pathway. Sulfation by sulfotransferases (SULTs) could also be a potential route.
The involvement of these enzymes would be investigated using:
Incubations with human liver microsomes (for UGTs) or cytosol (for SULTs): Similar to CYP studies, these systems contain the respective enzymes.
Recombinant human UGT and SULT enzymes: A panel of specific UGT and SULT isoforms would be used to identify the key enzymes involved in the conjugation of the compound.
Table 2: Hypothetical Data Table for UGT and SULT Involvement in the Metabolism of this compound
| Enzyme Family | Isoform | Conjugate Formation Rate (pmol/min/mg protein) |
|---|---|---|
| UGT | UGT1A1 | No data available |
| UGT1A9 | No data available | |
| UGT2B7 | No data available | |
| SULT | SULT1A1 | No data available |
| SULT2A1 | No data available |
Preclinical In Vitro Permeability and Transport Studies
To assess the potential for oral absorption, in vitro models are used to predict the permeability of a compound across the intestinal epithelium.
Caco-2 Cell Permeability Assays
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict human intestinal permeability. When grown on a semi-permeable membrane, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
In a Caco-2 assay, the compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp).
Table 3: Hypothetical Data Table for Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
|---|---|
| Apical to Basolateral (A -> B) | No data available |
| Basolateral to Apical (B -> A) | No data available |
| Efflux Ratio (Papp B-A / Papp A-B) | No data available |
An efflux ratio greater than 2 is generally indicative of active efflux, suggesting that the compound may be a substrate for a transporter protein.
P-glycoprotein Substrate/Inhibitor Profiling
P-glycoprotein (P-gp) is a well-characterized efflux transporter that can limit the oral absorption and tissue penetration of its substrates. It is important to determine if a new chemical entity is a substrate or inhibitor of P-gp.
This is typically assessed using cell lines that overexpress P-gp, such as MDCK-MDR1 cells, in a bidirectional transport assay similar to the Caco-2 assay. A significantly higher basolateral-to-apical transport compared to the apical-to-basolateral transport, which is reduced in the presence of a known P-gp inhibitor, would confirm that the compound is a P-gp substrate.
Table 4: Hypothetical Data Table for P-glycoprotein Substrate Profiling of this compound
| Condition | Papp (B -> A) / Papp (A -> B) |
|---|---|
| Without P-gp Inhibitor | No data available |
| With P-gp Inhibitor | No data available |
Preclinical Distribution Studies in Animal Models
To understand how a compound distributes throughout the body, studies are conducted in preclinical animal models, such as rodents (mice or rats) or non-rodents (dogs or non-human primates). These studies are critical for identifying target tissues and potential sites of accumulation.
Following administration of the compound, tissue samples (e.g., liver, kidney, brain, muscle, fat) are collected at various time points. The concentration of the compound in these tissues is then quantified, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 5: Hypothetical Data Table for Tissue Distribution of this compound in Rats
| Tissue | Concentration at 1h post-dose (ng/g) | Concentration at 24h post-dose (ng/g) |
|---|---|---|
| Plasma | No data available | No data available |
| Liver | No data available | No data available |
| Kidney | No data available | No data available |
| Brain | No data available | No data available |
| Muscle | No data available | No data available |
| Fat | No data available | No data available |
Strategic Analog Design and Lead Optimization for 2 2 4 Chlorophenyl Ethyl Benzoic Acid Derivatives
Design Principles for Enhancing Potency and Selectivity
The design of more potent and selective analogs of 2-[2-(4-chlorophenyl)ethyl]benzoic acid would involve systematic modifications of its core structure to optimize interactions with a specific biological target. Key to this approach is the establishment of a robust structure-activity relationship (SAR).
The core structure can be divided into three key regions for modification: the benzoic acid ring, the ethyl linker, and the 4-chlorophenyl group.
Benzoic Acid Moiety : The carboxylic acid group is often crucial for binding to target proteins, frequently forming ionic or hydrogen bond interactions with basic residues in the active site. Modifications could include altering the position of the carboxylic acid on the phenyl ring (ortho, meta, or para) to improve the geometry of this interaction. Replacing the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid could also be explored to modulate acidity, binding interactions, and metabolic stability.
Ethyl Linker : The two-carbon linker provides a specific spatial relationship between the two aromatic rings. Its length and flexibility can be modified to optimize this positioning. Introducing rigidity, for instance, through cyclization or the incorporation of double or triple bonds, could lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.
4-Chlorophenyl Group : The terminal phenyl ring and its substituent play a significant role in defining the hydrophobic and electronic properties of the molecule, which are critical for target engagement. The 4-chloro substituent can be varied to explore the impact of electronics and sterics on activity. Replacing it with other halogens (F, Br, I), alkyl groups, or hydrogen bond donors/acceptors would be a standard approach to probe the binding pocket.
An illustrative, conceptual SAR table for a hypothetical series of analogs targeting a generic receptor is presented below. This table is based on established principles of medicinal chemistry applied to similar scaffolds.
| Compound | R1 (Benzoic Acid Position) | Linker Modification | R2 (Phenyl Substituent) | Hypothetical Potency (IC50, nM) | Hypothetical Selectivity vs. Off-Target |
|---|---|---|---|---|---|
| 1 (Parent) | ortho-COOH | -CH2CH2- | 4-Cl | 500 | 10-fold |
| 2 | meta-COOH | -CH2CH2- | 4-Cl | >1000 | - |
| 3 | ortho-COOH | -CH=CH- (trans) | 4-Cl | 250 | 20-fold |
| 4 | ortho-COOH | -CH2CH2- | 4-F | 400 | 15-fold |
| 5 | ortho-COOH | -CH2CH2- | 4-CF3 | 150 | 50-fold |
| 6 | ortho-Tetrazole | -CH2CH2- | 4-Cl | 450 | 12-fold |
Strategies for Improving Metabolic Stability
A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. For a molecule like this compound, several potential metabolic hotspots exist.
Aromatic Hydroxylation : The two phenyl rings are susceptible to oxidation by cytochrome P450 enzymes. To block this, metabolically labile positions can be substituted with groups that are resistant to oxidation, such as fluorine or a trifluoromethyl group.
Benzoic Acid Conjugation : The carboxylic acid can undergo glucuronidation or amino acid conjugation, leading to rapid excretion. Prodrug strategies, as discussed in the next section, can temporarily mask this group. Alternatively, replacing the carboxylic acid with a less readily conjugated bioisostere can also improve metabolic stability.
Benzylic Oxidation : The carbon atoms of the ethyl linker, particularly the one adjacent to a phenyl ring, can be susceptible to oxidation. Introducing steric hindrance near these positions or replacing a C-H bond with a more stable C-F bond can mitigate this.
The following table conceptualizes how modifications might improve metabolic stability, measured by half-life in human liver microsomes (HLM).
| Compound | Modification | Rationale | Hypothetical HLM Half-life (min) |
|---|---|---|---|
| 1 (Parent) | - | Baseline | 15 |
| 7 | Fluorination of the 4-chlorophenyl ring | Block aromatic oxidation | 30 |
| 8 | Methylation of the ethyl linker (alpha to benzoic acid) | Steric shield against benzylic oxidation | 25 |
| 9 | Replacement of ortho-COOH with a tetrazole | Reduce susceptibility to glucuronidation | 45 |
Exploration of Prodrug Strategies for Targeted Delivery (Preclinical/Conceptual Focus)
Prodrugs are inactive precursors that are converted into the active drug within the body. This strategy can be employed to overcome issues such as poor solubility, rapid metabolism, or to achieve targeted delivery. For this compound, the carboxylic acid is an ideal handle for prodrug design.
A common approach is to create an ester prodrug. For example, an ethyl or methyl ester would be more lipophilic than the parent carboxylic acid, potentially improving membrane permeability and oral absorption. Once absorbed, these esters would be rapidly cleaved by esterase enzymes in the plasma and tissues to release the active carboxylic acid.
For targeted delivery, the ester could be designed to be cleaved by enzymes that are overexpressed in a specific tissue or tumor environment. For instance, a glycosidic prodrug could be designed for targeting tissues with high glycosidase activity.
Multi-Parametric Optimization in Chemical Space
Modern drug discovery rarely focuses on optimizing a single property. Instead, a multi-parametric optimization (MPO) approach is used to balance potency, selectivity, metabolic stability, solubility, permeability, and other key drug-like properties.
For the this compound scaffold, this would involve creating a matrix of analogs where different regions of the molecule are modified simultaneously. The resulting compounds would then be assayed for a wide range of properties. Computational models can be built from this data to predict the properties of virtual compounds, allowing for a more efficient exploration of the chemical space.
Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies (if applicable)
While this compound is a lead-like molecule, principles from fragment-based drug discovery (FBDD) could be conceptually applied to its optimization. One could envision dissecting the molecule into its constituent fragments: the benzoic acid, the ethyl linker, and the 4-chlorophenyl group. Each fragment could be screened for weak binding to the target of interest. The information on how these fragments bind could then be used to rationally design novel analogs that link these fragments in optimal orientations.
Covalent inhibition is a strategy where a drug forms a permanent covalent bond with its target protein. This can lead to increased potency and duration of action. For this strategy to be applicable, the target protein must have a suitable nucleophilic residue (e.g., cysteine, serine, or lysine) in or near the binding site. A reactive electrophilic group, or "warhead," would need to be incorporated into the structure of this compound. Examples of such warheads include acrylamides, vinyl sulfones, or fluoromethyl ketones. The placement of this reactive group would be critical to ensure it is correctly positioned to react with the target nucleophile without causing off-target reactivity.
Emerging Research Perspectives and Future Directions in 2 2 4 Chlorophenyl Ethyl Benzoic Acid Research
Integration with Systems Biology Approaches
Systems biology offers a powerful framework for elucidating the complex biological interactions of small molecules. frontiersin.orgbenthamscience.com For a compound like 2-[2-(4-Chlorophenyl)ethyl]benzoic acid, where the mechanism of action is unknown, systems biology approaches could be instrumental in predicting its biological targets and potential therapeutic effects. By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) from cells or organisms treated with the compound, researchers can construct comprehensive network models of its biological impact. frontiersin.org
This holistic view can help identify key pathways and cellular processes perturbed by the compound, moving beyond a single-target paradigm. benthamscience.com For instance, similar approaches have been used to understand the mechanisms of action of other complex natural products and their derivatives, revealing interconnected signaling cascades and off-target effects that would be missed by traditional biochemical assays. researchgate.net The application of such methodologies to this compound could accelerate the identification of its therapeutic potential and provide a rational basis for its further development.
Table 1: Potential Systems Biology Approaches for this compound Research
| Approach | Description | Potential Insights |
| Transcriptomics (RNA-Seq) | Quantifies gene expression changes in response to compound treatment. | Identification of regulated genes and pathways, potential mechanisms of action. |
| Proteomics (Mass Spectrometry) | Analyzes global changes in protein expression and post-translational modifications. | Identification of protein targets and downstream signaling events. |
| Metabolomics | Measures changes in the levels of small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism and biochemical pathways. |
| Network Pharmacology | Integrates compound-target-disease networks to predict therapeutic effects and side effects. rsc.org | Prediction of potential therapeutic indications and off-target liabilities. |
Application in Chemical Biology Tools and Probes Development
The development of chemical probes is essential for dissecting complex biological processes. A molecule like this compound could serve as a scaffold for the design of such tools. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups, derivatives of this compound could be synthesized to enable the identification and visualization of its cellular targets.
The benzoic acid moiety provides a convenient handle for chemical modification, allowing for the attachment of various functional groups without significantly altering the core structure that may be responsible for its biological activity. The development of such probes would facilitate pull-down assays and imaging studies to determine the subcellular localization of the compound and its binding partners, providing crucial insights into its molecular mechanism of action.
Potential for Novel Target Identification Methodologies
Identifying the specific molecular targets of a novel compound is a critical step in drug discovery and chemical biology. For this compound, a variety of modern target deconvolution strategies could be employed. Affinity-based methods, such as affinity chromatography or affinity-based protein profiling (ABPP), could be utilized if the compound is derivatized with an affinity tag.
Alternatively, computational approaches like molecular docking and virtual screening could be used to predict potential protein targets based on the compound's three-dimensional structure. nih.gov These in silico predictions can then be validated experimentally through binding assays and functional studies. Furthermore, genetic approaches, such as CRISPR-Cas9 screening, could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets or key pathway components.
Challenges and Opportunities in the Academic Research of Benzoic Acid Derivatives
The academic exploration of benzoic acid derivatives, including this compound, presents both challenges and opportunities. A significant hurdle is often the synthesis of novel derivatives and the subsequent evaluation of their biological activities. The functionalization of the benzoic acid scaffold can be complex, requiring multi-step synthetic routes. acs.org
However, these synthetic challenges also create opportunities for the development of novel synthetic methodologies. The diverse biological activities reported for benzoic acid derivatives, ranging from anticancer to antimicrobial and anti-inflammatory effects, provide a strong rationale for continued research in this area. preprints.orgresearcher.life Academic labs are well-positioned to explore the fundamental structure-activity relationships of these compounds and to identify novel biological targets that may not be pursued by the pharmaceutical industry.
Table 2: Reported Biological Activities of Benzoic Acid Derivatives
| Derivative Class | Reported Biological Activity | Reference |
| Quinazolinone-substituted benzoic acids | Anticancer (Tyrosine kinase inhibition) | preprints.org |
| Methylene-aminobenzoic acid derivatives | Acetylcholinesterase and Carbonic Anhydrase Inhibition | nih.govsci-hub.se |
| 3-Sulfonamido benzoic acid derivatives | P2Y14R Antagonism (Anti-inflammatory) | researchgate.net |
| para-Substituted benzoic acid derivatives | Slingshot Phosphatase Inhibition (Cancer, Infectious Diseases) | nih.gov |
Future Avenues for Structural and Functional Studies
Future research on this compound should prioritize a detailed investigation of its structural and functional properties. High-resolution structural determination, for instance through X-ray crystallography, would provide invaluable information about its three-dimensional conformation and potential binding modes to biological targets. Conformational analysis, aided by computational modeling, can shed light on the flexibility of the ethyl linker and the relative orientation of the two aromatic rings, which are likely critical determinants of its biological activity. nih.govuky.edu
Functional studies should aim to characterize the compound's effects in a variety of cell-based and in vitro assays. Based on the diarylheptanoid-like structure, assays for anti-inflammatory, antioxidant, and anticancer activities would be logical starting points. nih.gov A comprehensive understanding of the structure-function relationship will be crucial for the rational design of more potent and selective analogues. The "ortho effect" of the ethylbenzoic acid moiety could also influence its acidity and reactivity, warranting further investigation. researchgate.net
Interdisciplinary Research Collaborations
The multifaceted nature of modern drug discovery and chemical biology necessitates interdisciplinary collaborations. The successful advancement of research on this compound would greatly benefit from a collaborative approach. Synthetic chemists could work alongside computational biologists to design and synthesize novel derivatives with improved properties.
Biologists and pharmacologists would be essential for conducting in-depth biological evaluations and elucidating the mechanism of action. Furthermore, collaborations with structural biologists could provide atomic-level insights into the compound's interactions with its targets. Such synergistic efforts are critical for translating fundamental discoveries into tangible therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
